
2-(Phenylthio)propanoic acid
Descripción general
Descripción
2-(Phenylthio)propanoic acid , also known as ethyl cinnamate , is an organic compound with the molecular formula C₁₁H₁₂O₂ . It belongs to the class of cinnamic acid derivatives and is characterized by a phenyl group attached to a thioether (sulfur) moiety. The compound has a pleasant aromatic odor and is commonly used in perfumery and flavoring due to its sweet, fruity scent .
Synthesis Analysis
The synthesis of This compound involves the esterification of cinnamic acid with ethanol. The reaction proceeds under acidic conditions, leading to the formation of the ethyl ester. Subsequent hydrolysis of the ester yields the desired product, ethyl cinnamate .
Molecular Structure Analysis
The molecular structure of This compound consists of a cinnamic acid backbone with an ethyl group attached to the carboxylic acid functional group. The phenylthio (thioether) group is positioned at the β-carbon of the propenoic acid chain .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Analytical Method Development
A study by Davadra et al. (2011) describes the development of a method for separating stereo isomers of a compound related to 2-(Phenylthio)propanoic acid using reverse phase high-performance liquid chromatography (HPLC). This method achieved baseline resolution and is used to monitor epimerization of the α-carbon of the propanoic acid.
Synthesis of Synthetic Equivalents
Chen et al. (2006) demonstrated that 2-Phenylthio-3-bromopropene, prepared from allyl phenyl sulfide, is a valuable synthon with various applications in organic synthesis, such as an annulating agent for cycloheptanone, making it a synthetic equivalent of acetonyl halide and an alpha-halo vinyllithium.
Anti-Inflammatory Activities
A 2021 study by Ren et al. identified new phenolic compounds related to this compound with potential anti-inflammatory activities. These compounds were isolated from the leaves of Eucommia ulmoides Oliv.
Chiral Derivatizing Agent
In 1993, Hamman investigated the use of enantiomers of 2-fluoro-2-phenyl propanoic acid, a compound similar to this compound, as a chiral derivatizing agent, establishing their absolute configurations and specific rotations.
Thermal Gas-Phase Elimination Studies
Research by Al-Awadi et al. (2005) explored the kinetics and mechanism of thermal gas-phase elimination of β-substituted carboxylic acids, including 3-(phenylthio)propanoic acid. Their study contributes to understanding the retro-Michael reaction pathway in these compounds.
Polymerization Applications
Laschewsky et al. (2007) discussed the formation of a trithiocarbonate derivative during the synthesis of a compound related to this compound. This compound can act as a bifunctional RAFT agent in polymerization, highlighting its significance in controlled free radical polymerization processes.
Enantioseparation Studies
In the field of chiral chemistry, Tong et al. (2016) conducted a study on the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, which is closely related to this compound. They investigated the influence of substituents on enantiorecognition, enhancing understanding in enantioseparation processes.
Safety and Hazards
Propiedades
IUPAC Name |
2-phenylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCUJHUXYLBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17431-94-6 | |
| Record name | NSC115081 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(phenylsulfanyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



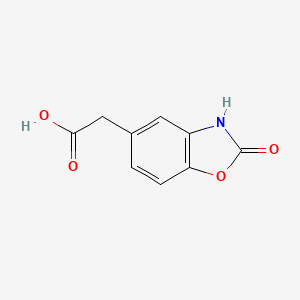
![methyl (2S)-2-[(furan-2-yl)formamido]propanoate](/img/structure/B3379712.png)
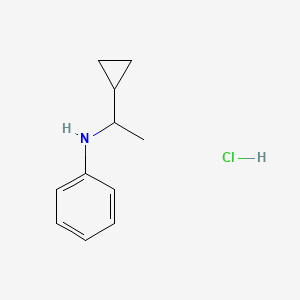
![2-[2-(Propan-2-yloxy)phenyl]acetic acid](/img/structure/B3379719.png)



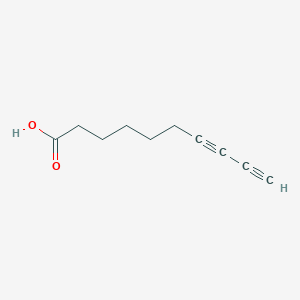
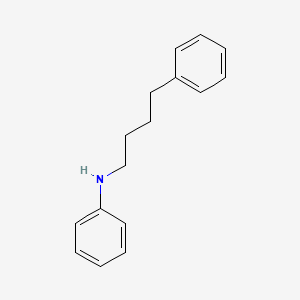
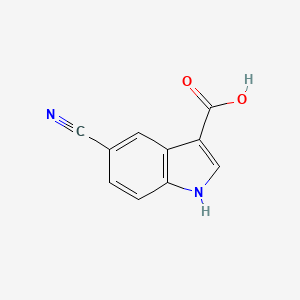

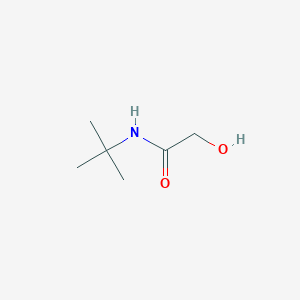
![Bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B3379809.png)
